molecular formula C18H18N2O3 B1681161 VEGF Receptor 2 Kinase Inhibitor I CAS No. 15966-93-5

VEGF Receptor 2 Kinase Inhibitor I

Número de catálogo B1681161
Número CAS: 15966-93-5
Peso molecular: 310.3 g/mol
Clave InChI: PMUJUSJUVIXDQC-LCYFTJDESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

VEGF Receptor 2 Kinase Inhibitor I is a potent inhibitor of VEGFR-2, a key receptor mediating angiogenesis . It is designed to inhibit the interaction of VEGF/VEGFR, the activity of VEGFR tyrosine kinase (TK), or VEGFR downstream signaling .


Synthesis Analysis

A series of novel substituted 4-anilinoquinazolines and their related compounds were designed and prepared by 3D modeling as potential inhibitors of VEGFR-2 . Compound I10 was found to be a more potent VEGFR-2 inhibitor than most of the listed drugs .


Molecular Structure Analysis

The molecular structure of VEGF Receptor 2 Kinase Inhibitor I is designed to inhibit the interaction of VEGF/VEGFR . Small molecule type II/‘DFG-out’ inhibitors, their conformation, interaction at receptor binding pocket, and structural requirements to inhibit VEGFR-2 at the molecular level are discussed .


Chemical Reactions Analysis

The chemical reactions involved in the action of VEGF Receptor 2 Kinase Inhibitor I primarily involve the inhibition of the VEGF/VEGFR interaction, the inhibition of the activity of VEGFR tyrosine kinase (TK), or the inhibition of VEGFR downstream signaling .


Physical And Chemical Properties Analysis

The physical and chemical properties of VEGF Receptor 2 Kinase Inhibitor I are closely related to its molecular structure and its ability to inhibit the VEGF/VEGFR interaction .

Aplicaciones Científicas De Investigación

  • Tumor Therapy

    • Field : Oncology
    • Application : VEGF Receptor 2 inhibitors have been widely used in the treatment of various tumors . They play an important role in the regulation of tumor-induced angiogenesis .
    • Method : The inhibitors work by blocking the kinase activity of VEGF receptor 2 (VEGFR2), which mediates VEGF-induced signaling in endothelial cells .
    • Results : The development of VEGFR dual-target inhibitors has shown favorable pharmacodynamics, low toxicity, and anti-resistant effects .
  • Anti-angiogenic Therapy

    • Field : Pharmacology
    • Application : VEGF and VEGFR and their downstream signaling pathways are promising targets in anti-angiogenic therapy .
    • Method : Anti-angiogenic drugs have been developed based on the VEGF/VEGFR system to treat diverse cancers and retinopathies .
    • Results : Many anti-angiogenic drugs have been developed and new drugs with improved properties continue to emerge at a fast rate .
  • Metastatic Cancer Treatment

    • Field : Oncology
    • Application : It is primarily employed in the treatment of metastatic cancers, including colorectal, breast, cervical, non-squamous non-small cell lung cancer (NSCLC), ovarian, fallopian tube, or glioblastoma, primary peritoneal cancer, renal cell carcinoma, and hepatocellular carcinoma .
    • Method : The inhibitors work by blocking the kinase activity of VEGF receptor 2 (VEGFR2), which mediates VEGF-induced signaling in endothelial cells .
    • Results : The treatment has shown effectiveness in reducing the progression of various types of metastatic cancers .
  • Apoptosis and Cell Cycle Arrest

    • Field : Cell Biology
    • Application : VEGF Receptor 2 inhibitors have been used in research to induce apoptosis and cell cycle arrest .
    • Method : The proposed compounds inhibit the VEGFR-2, leading to cytotoxic actions, apoptosis, and cell cycle arrest .
    • Results : The results show that the proposed compounds are potent .
  • Cardiovascular Disease Treatment

    • Field : Cardiology
    • Application : VEGF Receptor 2 inhibitors have been used in the treatment of cardiovascular diseases . They play a crucial role in regulating angiogenesis, which is a key process in the progression of many cardiovascular diseases .
    • Method : The inhibitors work by blocking the kinase activity of VEGF receptor 2 (VEGFR2), which mediates VEGF-induced signaling in endothelial cells .
    • Results : The treatment has shown effectiveness in reducing the progression of various types of cardiovascular diseases .
  • Wound Healing

    • Method : The inhibitors work by blocking the kinase activity of VEGF receptor 2 (VEGFR2), which mediates VEGF-induced signaling in endothelial cells .

Safety And Hazards

Serious adverse effects connected to VEGF inhibitors are infrequent but among those listed are gastrointestinal perforation, arterial thromboembolic events, hypertensive crisis, neutropenia, complications with wound healing, haemorrhage, nephrotic syndrome, heart failure and reversible posterior leukoencephalopathy syndrome .

Direcciones Futuras

Given the crucial role that VEGFA plays in regulating angiogenesis in health and disease, this molecule is largely the focus of this Review . The development of new strategies to improve the clinical outcomes and minimize the toxic effects of VEGFR inhibitors is required .

Propiedades

IUPAC Name

ethyl 2,4-dimethyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-4-23-18(22)16-10(2)15(19-11(16)3)9-13-12-7-5-6-8-14(12)20-17(13)21/h5-9,19H,4H2,1-3H3,(H,20,21)/b13-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMUJUSJUVIXDQC-LCYFTJDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)C=C2C3=CC=CC=C3NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(NC(=C1C)/C=C\2/C3=CC=CC=C3NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

VEGF Receptor 2 Kinase Inhibitor I

CAS RN

15966-93-5
Record name Vegfr 2 kinase inhibitor I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015966935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VEGFR 2 Kinase inhibitor I
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17061
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name VEGFR 2 KINASE INHIBITOR I
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U07H877HUF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VEGF Receptor 2 Kinase Inhibitor I
Reactant of Route 2
Reactant of Route 2
VEGF Receptor 2 Kinase Inhibitor I
Reactant of Route 3
Reactant of Route 3
VEGF Receptor 2 Kinase Inhibitor I
Reactant of Route 4
Reactant of Route 4
VEGF Receptor 2 Kinase Inhibitor I
Reactant of Route 5
Reactant of Route 5
VEGF Receptor 2 Kinase Inhibitor I
Reactant of Route 6
Reactant of Route 6
VEGF Receptor 2 Kinase Inhibitor I

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.